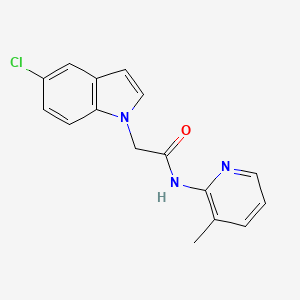

2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide

Description

2-(5-Chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 5-chloroindole moiety linked via an acetamide bridge to a 3-methylpyridin-2-yl group. The 5-chloro substitution on the indole ring may enhance lipophilicity and receptor binding affinity, while the 3-methylpyridine group could influence solubility and metabolic stability .

Properties

Molecular Formula |

C16H14ClN3O |

|---|---|

Molecular Weight |

299.75 g/mol |

IUPAC Name |

2-(5-chloroindol-1-yl)-N-(3-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C16H14ClN3O/c1-11-3-2-7-18-16(11)19-15(21)10-20-8-6-12-9-13(17)4-5-14(12)20/h2-9H,10H2,1H3,(H,18,19,21) |

InChI Key |

UVGFFCJLNSXIIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 288.75 g/mol. The structure consists of an indole ring substituted with a chlorine atom and an acetamide group attached to a pyridine moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can influence several signaling pathways. The presence of the chlorinated indole and pyridine enhances its binding affinity to specific targets, potentially leading to altered cellular responses.

Biological Activity

-

Antiproliferative Effects :

- A study demonstrated that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to our target compound showed GI50 values ranging from 29 nM to 78 nM, indicating potent inhibitory effects on cancer cell growth .

- The most effective derivatives were found to inhibit mutant EGFR/BRAF pathways, which are critical in many cancers .

- Antimicrobial Activity :

-

Neuroprotective Effects :

- Preliminary studies suggest that indole derivatives may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies highlight the biological relevance of compounds similar to 2-(5-chloro-1H-indol-1-yl)-N-(3-methylpyridin-2-yl)acetamide :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related acetamide derivatives and their key attributes, as derived from the evidence:

Key Comparisons

Receptor Selectivity The pyridazinone derivatives (e.g., compounds from ) exhibit specificity for Formyl Peptide Receptors (FPR1/FPR2), with methoxybenzyl groups modulating selectivity. In contrast, the target compound’s indole-pyridine scaffold may target different pathways, such as serotonin or kinase receptors, though experimental validation is needed .

Substituent Effects

- Chloro vs. Methoxy Groups : The 5-Cl on the target compound’s indole may enhance hydrophobic interactions compared to the 5-OCH₃ group in ’s melatonin analogue, which prioritizes hydrogen bonding .

- Pyridine Modifications : The 3-CH₃ on the target’s pyridine ring contrasts with the 5-F substituent in ’s chloroacetamide, which may reduce metabolic oxidation but increase electronegativity .

Synthetic Utility

- highlights acetamide intermediates (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) used in medicinal chemistry. The target compound’s indole core could similarly serve as a precursor for anticancer or neuroactive agents .

Research Findings and Implications

- Pharmacological Potential: Indole-acetamide hybrids (e.g., ’s trifluoromethylpyridine-indole derivative) show promise in targeting kinases or GPCRs due to their planar aromatic systems. The target compound’s 5-Cl substitution may further optimize binding to hydrophobic pockets .

- Structural Limitations: Pyridazinone derivatives () demonstrate superior water solubility due to their oxo groups, whereas the target compound’s indole and methylpyridine groups may necessitate formulation enhancements for bioavailability .

Preparation Methods

Formation of the Indole-Acetamide Intermediate

The synthesis typically begins with the preparation of the indole-acetamide backbone. A common approach involves reacting 5-chloro-1H-indole with 2-chloroacetyl chloride under basic conditions. For instance, sodium acetate in aqueous acetic acid facilitates the nucleophilic substitution of the indole’s N–H proton with the chloroacetyl group, yielding 2-(5-chloro-1H-indol-1-yl)acetamide. This intermediate is critical for subsequent functionalization.

Reaction Conditions:

Coupling with 3-Methylpyridin-2-Amine

The final step involves coupling the acetamide intermediate with 3-methylpyridin-2-amine. This is achieved via a nucleophilic aromatic substitution (SNAr) or a carbodiimide-mediated coupling. In one reported method, the acetamide intermediate is activated using carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 3-methylpyridin-2-amine under reflux.

Optimized Protocol:

-

Activation: CDI (1.5 equiv) in THF, 18 hours at room temperature

-

Coupling: 3-Methylpyridin-2-amine (1.1 equiv), reflux for 6 hours

-

Workup: Aqueous extraction, column chromatography (DCM/MeOH 95:5)

Alternative Strategies and Comparative Analysis

Condensation with Preformed Oxime Derivatives

An alternative route involves condensing 1H-indole carbaldehyde oxime with 2-chloroacetamide derivatives. This method, while less common, avoids the need for activating agents like CDI. For example, reacting 5-chloroindole-1-carbaldehyde oxime with N-(3-methylpyridin-2-yl)-2-chloroacetamide in acetonitrile under reflux yields the target compound.

Key Data:

Microwave-Assisted Synthesis

Recent advancements include microwave-assisted synthesis to reduce reaction times. A trial using dimethylformamide (DMF) as a solvent and sodium methoxide as a base achieved 70% yield in 45 minutes, compared to 6 hours under conventional heating.

Parameters:

Analytical Characterization and Validation

Spectroscopic Confirmation

Post-synthesis validation relies on spectroscopic techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.